4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride is a chemical compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pinacolborane with an appropriate alkene under catalytic conditions to form the dioxaborolane ring . The resulting intermediate can then be reacted with an amine to introduce the pent-4-en-1-amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride .
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride involves its interaction with molecular targets through the boron atom in the dioxaborolane ring. This interaction can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The compound’s ability to form reversible covalent bonds with nucleophiles makes it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound features a similar dioxaborolane ring but with an aniline group instead of a pent-4-en-1-amine group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a benzaldehyde group attached to the dioxaborolane ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound contains an isopropoxy group instead of a pent-4-en-1-amine group.
Uniqueness
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine hydrochloride lies in its specific combination of the dioxaborolane ring and the pent-4-en-1-amine group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where both boron and amine functionalities are required .
Properties
Molecular Formula |
C11H23BClNO2 |
---|---|
Molecular Weight |
247.57 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-4-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22BNO2.ClH/c1-9(7-6-8-13)12-14-10(2,3)11(4,5)15-12;/h1,6-8,13H2,2-5H3;1H |
InChI Key |
IOFRYEQAYWLUIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.